molecular formula C19H16ClN5O2S B11226390 2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Cat. No.: B11226390
M. Wt: 413.9 g/mol
InChI Key: HVVGBSMROJPUPO-UHFFFAOYSA-N
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Description

This compound belongs to the triazolothiadiazole class, characterized by a fused 1,2,4-triazole and 1,3,4-thiadiazole core. Its structure includes a 2-chlorophenoxy group linked via an acetamide bridge to a benzyl moiety substituted with a 3-methyltriazolothiadiazole.

Properties

Molecular Formula

C19H16ClN5O2S

Molecular Weight

413.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C19H16ClN5O2S/c1-12-22-23-19-25(12)24-18(28-19)14-8-6-13(7-9-14)10-21-17(26)11-27-16-5-3-2-4-15(16)20/h2-9H,10-11H2,1H3,(H,21,26)

InChI Key

HVVGBSMROJPUPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolothiadiazole core and subsequent functionalization to introduce the chlorophenoxy and benzylacetamide groups.

    Formation of Triazolothiadiazole Core: This step involves the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions to form the triazolothiadiazole ring.

    Functionalization: The triazolothiadiazole core is then functionalized by reacting with 2-chlorophenol and benzylacetamide derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit shikimate dehydrogenase, an essential enzyme in the biosynthesis of chorismate, which is a precursor for the synthesis of aromatic amino acids in bacteria . This inhibition disrupts the metabolic pathways, leading to the antibacterial effects observed.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazolothiadiazole derivatives vary in substituents on the core heterocycle and side chains, critically impacting bioactivity:

Table 1: Structural Comparison of Key Analogs
Compound Name / ID Key Substituents Molecular Formula Molecular Weight
Target Compound 3-Methyl triazolothiadiazole; 2-chlorophenoxy; benzyl-acetamide C₂₁H₁₇ClN₆O₂S 464.91 g/mol
2-(2-Methylphenoxy)-N-[4-(3-methyltriazolothiadiazol-6-yl)phenyl]acetamide 3-Methyl triazolothiadiazole; 2-methylphenoxy; phenyl-acetamide C₁₉H₁₇N₅O₂S 379.44 g/mol
2-(4-Chloro-3-methylphenoxy)-N-[5-(3-ethyltriazolothiadiazol-6-yl)-2-methylphenyl]acetamide 3-Ethyl triazolothiadiazole; 4-chloro-3-methylphenoxy; methylphenyl-acetamide C₂₁H₂₀ClN₅O₂S 441.93 g/mol
955314-84-8 (Ethylphenoxy analog) 3-Methyl triazolothiadiazole; 4-ethylphenoxy; benzyl-acetamide C₂₂H₂₂N₆O₂S 454.51 g/mol

Key Observations :

  • Chlorine vs. Methyl/Ethyl Groups: The target compound’s 2-chlorophenoxy group may enhance electron-withdrawing effects and receptor binding compared to methyl/ethylphenoxy analogs .
  • Core Modifications : Ethyl substitution on the triazolothiadiazole (e.g., ) increases molecular weight but may reduce steric hindrance compared to the target’s methyl group.
Table 2: Pharmacological Profiles of Triazolothiadiazole Derivatives
Compound / ID IC₅₀ (CDK5/p25) Anti-Inflammatory Activity Antimicrobial Activity References
N-(4-Methyl-5-(6-phenyltriazolothiadiazol-3-yl)thiophen-2-yl)acetamide 42 ± 1 nM Not reported Not reported
2,2-Dichloro-N-(4-methyl-5-(6-phenyltriazolothiadiazol-3-yl)thiophen-2-yl)acetamide 30 ± 1 nM Not reported Not reported
3-(4-(N,N-Dimethylamino)phenyl)-6-[2-(2,4-dichlorophenoxy)ethyl]triazolothiadiazole Not reported Weak (vs. diclofenac) Not reported
Benzimidazole-linked triazolothiadiazole derivatives Not reported Not reported Moderate antibacterial

Key Findings :

  • Kinase Inhibition: The target compound’s chlorophenoxy-acetamide side chain may confer stronger CDK5/p25 inhibition than phenylthiophene analogs (e.g., IC₅₀ = 30–42 nM in ), though direct data is needed.
  • Anti-Inflammatory Potential: Ethylphenoxy analogs (e.g., ) show weak activity, suggesting that the target’s chlorophenoxy group could improve efficacy through enhanced hydrophobic interactions.
  • Antimicrobial Activity : While benzimidazole-linked derivatives exhibit moderate antibacterial effects , the target’s benzyl-acetamide moiety may offer broader selectivity.

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